1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Anticancer Cytotoxicity HCT-116

Sourcing a reliable Rizatriptan impurity standard or key intermediate often involves inconsistent purity and undefined storage protocols, risking analytical method validation delays. This compound directly resolves those challenges as a characterized reference standard (Rizatriptan Impurity 1) and critical synthetic intermediate. • Characterized dihydrochloride salt with ≥97% (HPLC) purity, enabling direct HPLC/LC-MS method development. • Distinct hydrazinyl-benzyl moiety provides unique diazotization/reduction reactivity for API synthesis. • Lower logP (0.2) and pendant hydrazine offer synthetic handles for SAR programs targeting colon cancer (HCT-116 IC50: 15.5 µM) and Gram-positive bacteria (S. aureus MIC: 16 µg/mL).

Molecular Formula C9H13Cl2N5
Molecular Weight 262.14 g/mol
CAS No. 212248-62-9
Cat. No. B493402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
CAS212248-62-9
Molecular FormulaC9H13Cl2N5
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)NN.Cl.Cl
InChIInChI=1S/C9H11N5.2ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;;/h1-4,6-7,13H,5,10H2;2*1H
InChIKeyGQCFPMNGKXWANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: Procurement Baseline and Research Overview


1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles, characterized by a triazole ring linked to a hydrazinyl-substituted benzyl moiety [1]. It is primarily known as a critical intermediate in the synthesis of the antimigraine drug Rizatriptan Benzoate and serves as a reference standard impurity (Rizatriptan Impurity 1) for quality control applications [2]. The compound is typically supplied as a dihydrochloride salt (CAS 212248-62-9, MF: C9H13Cl2N5, MW: 262.14) with a purity of ≥ 97% (HPLC) .

Impurity Standard Rizatriptan Impurity 1, dihydrochloride salt, supplied with ANDA-compliant characterization
Synthetic Intermediate Key hydrazinylbenzyl-triazole building block for Rizatriptan synthesis
Bioactive Probe Cytotoxicity and antibacterial screening contexts supported by reported data

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: Structural Differentiation from Triazole Analogs


Generic substitution within the 1,2,4-triazole class is precluded by the compound's specific structural features. The presence of the hydrazinyl group on the benzyl moiety confers unique chemical reactivity, enabling its role as an essential intermediate in Rizatriptan synthesis through specific diazotization and reduction pathways, unlike simple alkyl- or amino-substituted triazoles [1]. This structural differentiation directly translates into distinct biological activity profiles and reactivity patterns that cannot be replicated by commercially available close analogs.

Hydrazinyl-Dependent Reactivity
Alkyl- or amino-substituted 1,2,4-triazoles cannot replicate diazotization/reduction pathways essential for Rizatriptan intermediate function.
Bioactivity Profile Mismatch
Cytotoxicity and antibacterial selectivity reported for this compound may not transfer to commercially available triazole analogs.
Characterization Gap
Generic hydrazino-triazole research chemicals lack regulatory-grade impurity characterization, increasing analytical method validation risk.

Quantitative Differentiation Evidence for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole


Cytotoxicity Profile in Colon Cancer Cell Lines

The target compound exhibits differential cytotoxicity against HCT-116 colon cancer cells with an IC50 of 15.5 µM, compared to other 1,2,4-triazole hybrids which generally show weaker activity in this cell line. For instance, a group of 1,2,4-triazole-naphthyl hybrids showed an IC50 of 7.10-9.7 µM against MCF-7 cells, indicating this compound provides a distinct selectivity window . Note: direct head-to-head comparisons in the same assay are not available in the public domain; this represents a cross-study comparable analysis.

Cytotoxicity Profile
Cross-study comparable
IC50 15.5 µM (HCT-116)
Cell-model response context; cross-study comparison only.
No direct head-to-head comparator in same assay.
Anticancer Cytotoxicity HCT-116

Selective Antibacterial Activity Against S. aureus

The compound demonstrates selective antibacterial activity against *Staphylococcus aureus* with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, which is more potent than its activity against *Escherichia coli* (MIC = 32 µg/mL) and *Pseudomonas aeruginosa* (MIC = 64 µg/mL) . This selectivity profile differs from many generic 1,2,4-triazole derivatives, which often show broad-spectrum activity, making it a more targeted tool for Gram-positive studies.

Antibacterial Selectivity
Class-level inference
MIC 16 µg/mL (S. aureus)
Supports Gram-positive antimicrobial screening context.
Selectivity ratio vs. P. aeruginosa (64 µg/mL); broad-spectrum comparator data absent.
Antibacterial MIC Staphylococcus aureus

Lipophilicity Advantage Over More Hydrophobic Triazole Analogs

The parent free base exhibits a calculated partition coefficient (XLogP3) of 0.2 [1], which is substantially lower than many diaryl or naphthyl-triazole hybrids that often have XLogP values exceeding 2.0. This lower lipophilicity suggests better aqueous solubility and a distinct oral absorption profile, positioning the compound as a more 'lead-like' core scaffold for medicinal chemistry optimization.

Lipophilicity Profile
Cross-study comparable
XLogP3: 0.2 (target) vs >2.0 (naphthyl hybrids)
Supports aqueous solubility and formulation development.
Computed value; experimental confirmation advised.
Physicochemical Properties Lipophilicity Drug-likeness

Regulatory-Critical Impurity Standard for Rizatriptan

The dihydrochloride salt (CAS 212248-62-9) is formally designated as Rizatriptan Impurity 1 and is supplied with full characterization compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. This regulatory validation provides a level of characterization (identity, purity, stability) that other hydrazino-triazole research chemicals do not possess, reducing procurement risk for analytical method development.

Regulatory Impurity Standard
Supporting evidence
ANDA-compliant characterization
Reduces procurement risk for analytical method validation.
Full identity, purity, stability documentation provided.
Pharmaceutical Analysis Impurity Profiling Rizatriptan

Best-Fit Application Scenarios for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole


Method Validation for Rizatriptan ANDA Submissions

The most critical application is as a characterized reference standard for developing and validating analytical methods for Rizatriptan Benzoate, as stipulated by regulatory guidelines for impurity profiling [1]. The defined CAS number (212248-62-9) and available spectroscopic data facilitate direct HPLC and LC-MS method development for Quality Control (QC) laboratories.

Lead Optimization for Colon Cancer Therapeutics

Based on the moderate IC50 of 15.5 µM against HCT-116 colon cancer cells [1], the compound serves as a core scaffold for structure-activity relationship (SAR) studies. Its lower logP (0.2) and pendant hydrazine group provide synthetic handles for optimization that can differentiate it from more lipophilic triazole cores used in breast cancer research.

Selective Anti-Staphylococcal Agent Screening

The compound's selective antibacterial profile (MIC 16 µg/mL against S. aureus [1]) makes it a suitable hit for microbiology programs targeting Gram-positive infections. Its selectivity can be exploited to minimize background effects from broad-spectrum activity typical of many other triazoles.

Application
Selection Property
Validation Focus
Rizatriptan impurity profiling
Regulatory-grade characterization
HPLC/LC-MS method validation
Colon cancer cell-model studies
Hydrazine scaffold for SAR
Cytotoxicity endpoint review
Gram-positive antimicrobial screening
Anti-staphylococcal selectivity
MIC endpoint review
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